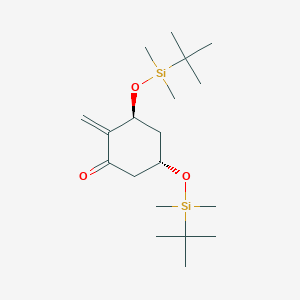

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

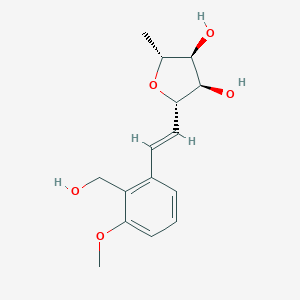

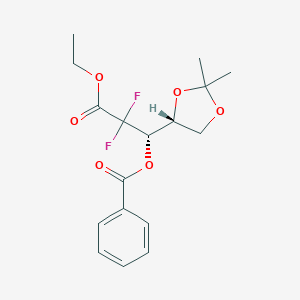

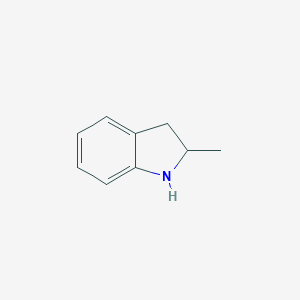

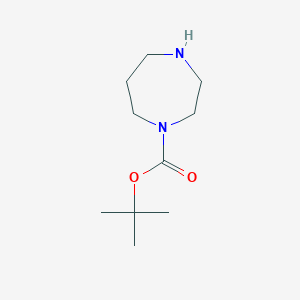

The compound (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic molecule that is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals and polymers. The molecule contains a cyclohexanone ring, which is a common structural motif in many natural products and synthetic compounds.

Synthesis Analysis

The synthesis of related cyclohexanone derivatives has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea as a catalyst under ultrasound, which provided high yields and environmental benefits . Another study developed a concise synthesis of a similar compound, (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, through a seven-step process starting from ethyl acetoacetate, featuring an efficient acyl radical cyclization to form the six-membered ring . These methods highlight the advancements in the synthesis of cyclohexanone derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of tert-butyldimethylsilyloxy groups and a methylene bridge. The stereochemistry at the 3S,5S positions indicates chiral centers, which are important for the molecule's potential biological activity and its interaction with other chiral substances.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the synthesis of similar compounds involves reactions such as condensation of aromatic aldehydes and cyclization processes . These reactions are crucial for constructing the cyclohexanone core and introducing various functional groups that can modify the molecule's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives can be influenced by substituents like the tert-butyldimethylsilyloxy groups. For example, the introduction of bulky tert-butyl groups can affect the solubility and stability of the compound . Additionally, the presence of silyloxy groups can provide protection for hydroxyl groups during synthesis, which can be removed later to reveal the desired functionalities. The antioxidant synthesized in one study showed high performance in inhibiting thermal aging, suggesting that cyclohexanone derivatives can have significant stability under certain conditions .

Scientific Research Applications

Synthesis and Structural Applications:

- This compound has been identified as a crucial intermediate in the synthesis of various chemical structures. The compound's unique characteristics facilitate the formation of complex molecules through reactions like acyl radical cyclizations, offering a pathway to synthesize models of biologically significant compounds like 1α, 25-dihydroxyvitamin D3 (Batty, Crich, & Fortt, 1990).

- The compound plays a vital role in the synthesis of optically active molecules, serving as a chiral building block. This is crucial for the preparation of substances like trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, which are essential for creating substituted cyclohexane rings with high stereo-selectivity (Hanazawa, Koiwa, Hareau, & Sato, 2000).

Chemical Reactions and Mechanisms:

- The compound is integral in facilitating dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reactions. Such reactions are key to creating complex organic structures, significantly expanding the possibilities in synthetic organic chemistry (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).

- It also serves as a diene in Diels-Alder reactions, crucial for constructing complex molecular frameworks. This use is particularly valuable in the synthesis of para-hydroquinones and para-iminoquinones, demonstrating the compound's versatility in facilitating diverse chemical transformations (Dissanayake, Hart, Becroft, Sumby, & Newton, 2020).

Material Science and Engineering:

- The compound has found applications in the field of material sciences, particularly in the synthesis and structural analysis of novel macrocyclic and chain co-crystals. These materials exhibit unique luminescent properties, making them potential candidates for applications in photonics and molecular electronics (Li, Wang, Zhao, Sun, Sun, Wang, & Hou, 2015).

properties

IUPAC Name |

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3/t15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIPXZOWGMCFDW-WBVHZDCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445559 |

Source

|

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190062-19-2 |

Source

|

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)